2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Overview
Description
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine is a compound that belongs to the benzodiazepine family, characterized by its unique structure that includes a furan ring Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and its targets . The downstream effects of these interactions can vary widely and could include changes in cellular metabolism, signal transduction, or gene expression.
Result of Action
Furan derivatives have been known to exhibit a wide range of effects, depending on the specific derivative and its targets .
Action Environment
The action, efficacy, and stability of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be influenced by a variety of environmental factors . These could include factors such as pH, temperature, and the presence of other molecules or ions in the environment.
Biochemical Analysis
Biochemical Properties
2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For instance, it can increase the production of certain metabolites by enhancing enzyme activity or decrease metabolite levels by inhibiting enzyme function .
Transport and Distribution
The transport and distribution of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, while binding proteins help in its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine typically involves the reaction of a furan derivative with a benzodiazepine precursor. One common method involves the use of furfural, which is reacted with an appropriate amine under acidic conditions to form the desired benzodiazepine structure . Industrial production methods often utilize catalytic processes to enhance yield and purity, adhering to principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine can be compared with other benzodiazepines such as diazepam and lorazepam. . Similar compounds include:
Diazepam: Lacks the furan ring, widely used as an anxiolytic.
Lorazepam: Also lacks the furan ring, known for its sedative properties.
Properties
IUPAC Name |
4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIUPJNYBUXKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377996 | |
Record name | 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-13-1 | |
Record name | 2-(2-Furanyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394655-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.